molecular formula C14H16O3 B1324722 2-Carboethoxyphenyl cyclobutyl ketone CAS No. 898790-52-8

2-Carboethoxyphenyl cyclobutyl ketone

Cat. No.: B1324722
CAS No.: 898790-52-8
M. Wt: 232.27 g/mol
InChI Key: QCTFLWVWPZRPSP-UHFFFAOYSA-N
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Description

2-Carboethoxyphenyl cyclobutyl ketone is an organic compound with the molecular formula C14H16O3. . This compound is characterized by the presence of a cyclobutyl ketone group attached to a phenyl ring, which is further substituted with a carboethoxy group. It is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboethoxyphenyl cyclobutyl ketone can be achieved through several methods:

  • Friedel-Crafts Acylation: : This method involves the acylation of ethyl benzoate with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

  • Suzuki-Miyaura Coupling: : This method involves the coupling of a boronic acid derivative of cyclobutyl ketone with an aryl halide derivative of ethyl benzoate in the presence of a palladium catalyst and a base. The reaction is usually performed in an aqueous-organic solvent mixture under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-Carboethoxyphenyl cyclobutyl ketone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : This compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.

Scientific Research Applications

2-Carboethoxyphenyl cyclobutyl ketone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the manufacture of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Carboethoxyphenyl cyclobutyl ketone involves its interaction with various molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Carboethoxyphenyl cyclopropyl ketone
  • 2-Carboethoxyphenyl cyclopentyl ketone
  • 2-Carboethoxyphenyl cyclohexyl ketone

Comparison

2-Carboethoxyphenyl cyclobutyl ketone is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

ethyl 2-(cyclobutanecarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-2-17-14(16)12-9-4-3-8-11(12)13(15)10-6-5-7-10/h3-4,8-10H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTFLWVWPZRPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642519
Record name Ethyl 2-(cyclobutanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-52-8
Record name Ethyl 2-(cyclobutanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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